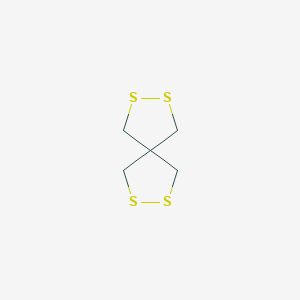
2,3,7,8-Tetrathiaspiro(4.4)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetrathiaspiro(4.4)nonane, commonly known as TTSN, is a sulfur-containing organic compound that has received significant attention in recent years due to its potential applications in various fields of science. TTSN is a spirocyclic compound that contains four sulfur atoms in its structure, which gives it unique chemical and physical properties.
Aplicaciones Científicas De Investigación
TTSN has been studied extensively for its potential applications in various fields of science. In the field of materials science, TTSN has been used as a building block for the synthesis of novel materials with unique properties. For example, TTSN has been used as a precursor for the synthesis of spirocyclic polymers and dendrimers. In the field of organic electronics, TTSN has been used as a dopant for the synthesis of conductive polymers and as a building block for the synthesis of organic semiconductors. In the field of medicinal chemistry, TTSN has been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of TTSN is not well understood, but it is believed to be related to its sulfur-containing structure. TTSN has been shown to interact with sulfhydryl groups in proteins, which may play a role in its biological activity. TTSN has also been shown to have antioxidant activity, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
TTSN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TTSN can inhibit the growth of cancer cells and bacteria. TTSN has also been shown to have antioxidant activity and to protect against oxidative stress. In animal studies, TTSN has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TTSN in lab experiments is its unique chemical and physical properties. TTSN is a spirocyclic compound that contains four sulfur atoms in its structure, which gives it unique reactivity and selectivity. TTSN is also relatively easy to synthesize, which makes it a useful building block for the synthesis of novel materials and bioactive compounds. However, one of the limitations of using TTSN in lab experiments is its potential toxicity. TTSN has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on TTSN. One area of interest is the development of TTSN-based materials for use in electronics and energy storage. TTSN has also been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of bioactive compounds. Further research is needed to fully understand the mechanism of action of TTSN and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of TTSN is a complex process that involves several steps. The most commonly used method for synthesizing TTSN is the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dichloro-2-propanol in the presence of a base. This reaction results in the formation of TTSN as a white crystalline solid. Other methods for synthesizing TTSN have also been reported in the literature, including the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dibromo-2-propanol and the reaction between 1,2,4,5-tetrakis(mercaptomethyl)benzene and 1,3-dichloroacetone.
Propiedades
Número CAS |
176-02-3 |
|---|---|
Nombre del producto |
2,3,7,8-Tetrathiaspiro(4.4)nonane |
Fórmula molecular |
C5H8S4 |
Peso molecular |
196.4 g/mol |
Nombre IUPAC |
2,3,7,8-tetrathiaspiro[4.4]nonane |
InChI |
InChI=1S/C5H8S4/c1-5(2-7-6-1)3-8-9-4-5/h1-4H2 |
Clave InChI |
FVXQRBBSEYXNFI-UHFFFAOYSA-N |
SMILES |
C1C2(CSS1)CSSC2 |
SMILES canónico |
C1C2(CSS1)CSSC2 |
Otros números CAS |
176-02-3 |
Sinónimos |
PH 800/20 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



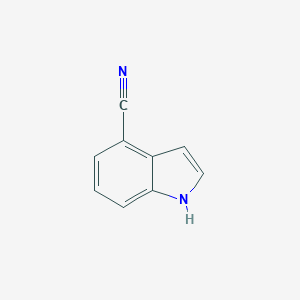
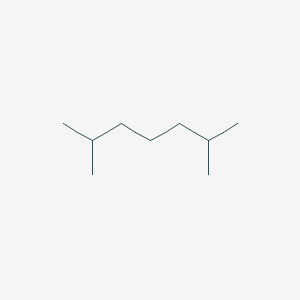
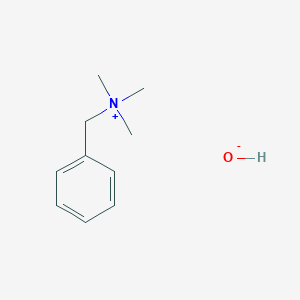
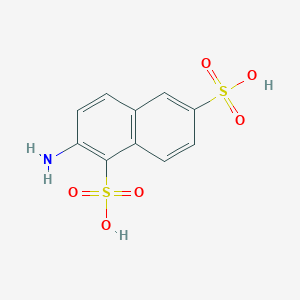
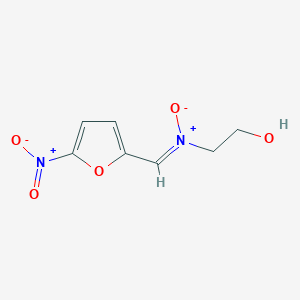
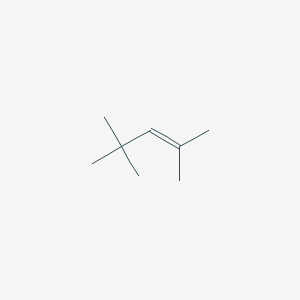
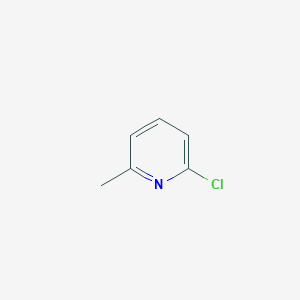
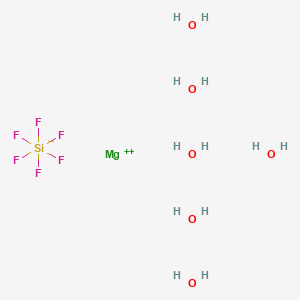
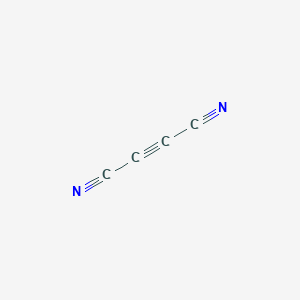
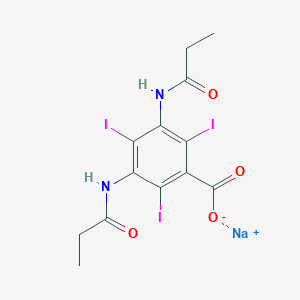
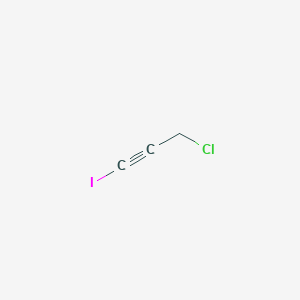
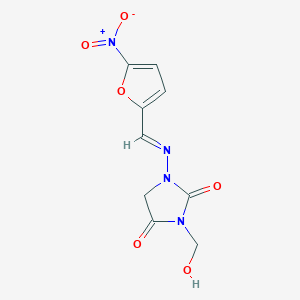
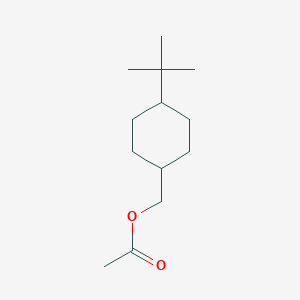
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)